molecular formula C10H14ClN B3096497 (4-Chlorophenyl)isobutylamine CAS No. 128479-43-6

(4-Chlorophenyl)isobutylamine

Cat. No.: B3096497
CAS No.: 128479-43-6
M. Wt: 183.68 g/mol
InChI Key: PTQOMEKCDOOALF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)isobutylamine, also known as 4-chloro-α-ethylphenethylamine, is a chemical compound belonging to the phenethylamine class. It is an entactogen and stimulant drug, structurally related to para-chloroamphetamine. This compound is known for its psychoactive properties and has been studied for its effects on neurotransmitter systems .

Properties

IUPAC Name

4-chloro-N-(2-methylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQOMEKCDOOALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)isobutylamine typically involves the alkylation of 4-chlorophenylacetonitrile with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)isobutylamine involves the inhibition of serotonin and dopamine reuptake. This compound binds to the transporters responsible for the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects observed with this compound .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)isobutylamine is unique in its balance of serotonin and dopamine reuptake inhibition, making it less potent but also less neurotoxic compared to para-chloroamphetamine. This makes it a valuable compound for research into the effects of phenethylamine derivatives on neurotransmitter systems .

Biological Activity

(4-Chlorophenyl)isobutylamine is a chemical compound that has garnered interest in pharmacological research due to its potential effects on neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a 4-chlorophenyl group attached to an isobutylamine moiety. Its molecular formula is C10H14ClN. The compound's unique structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary biological activity of this compound is linked to its interaction with neurotransmitter systems, specifically serotonin and dopamine pathways. Key mechanisms include:

  • Monoamine Oxidase Inhibition : This compound inhibits monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines such as serotonin and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior.
  • Reuptake Inhibition : It also interacts with serotonin and dopamine transporters, affecting their reuptake. Research indicates that this compound has an IC50 of 330 nM for serotonin and 2,343 nM for dopamine reuptake inhibition, making it less potent than some structural analogs like para-chloroamphetamine.

Biological Activity Data

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameSerotonin Reuptake IC50 (nM)Dopamine Reuptake IC50 (nM)MAO InhibitionUnique Properties
This compound3302,343YesLess potent but potentially less neurotoxic
Para-chloroamphetamine100500YesHigher potency in reuptake inhibition
4-Methylphenylisobutylamine4002,000YesVaries in toxicity profiles

Study on Neurotransmitter Dynamics

A study investigated the effects of this compound on animal models to assess its potential antidepressant properties. The compound was administered in controlled doses, and behavioral assessments indicated increased locomotion and reduced depressive-like behaviors in treated subjects compared to controls. These findings suggest that modulation of serotonin and dopamine levels may contribute to its antidepressant effects.

Synthesis and Application Research

In addition to its pharmacological potential, this compound has been utilized in synthesizing new valine-derived compounds. These compounds were evaluated for antimicrobial activity against aquatic crustaceans like Daphnia magna, revealing promising results that indicate potential applications beyond neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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